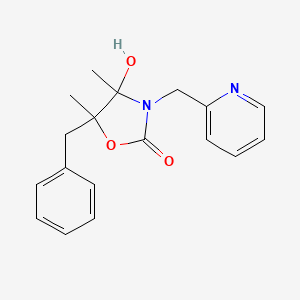![molecular formula C26H20N2O2 B4303867 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4303867.png)
9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Vue d'ensemble
Description
9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as FPA-124, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a role in various cellular processes such as cell proliferation, differentiation, and apoptosis. 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has also been shown to activate the Wnt/β-catenin signaling pathway, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have various biochemical and physiological effects in cells. In neurology, 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to protect neurons from oxidative stress and neurotoxicity. In oncology, 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In immunology, 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to modulate the immune response and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments is its ability to modulate various signaling pathways in cells, which makes it useful for studying the effects of these pathways on cellular processes. However, one limitation of using 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One direction is to further investigate its potential therapeutic applications in neurology, oncology, and immunology. Another direction is to study its mechanism of action in more detail, which may lead to the development of new therapies that target specific signaling pathways in cells. Additionally, further research is needed to determine the optimal dosage and administration of 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one for its potential therapeutic applications.
Applications De Recherche Scientifique
9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In immunology, 9-(2-furyl)-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
9-(furan-2-yl)-12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c29-22-14-18(23-8-4-12-30-23)13-21-26(22)24(17-6-3-11-27-15-17)25-19-7-2-1-5-16(19)9-10-20(25)28-21/h1-12,15,18,24,28H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCJGGZKDHCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CN=CC=C4)C5=CC=CC=C5C=C3)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(furan-2-yl)-12-(pyridin-3-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2-furyl)-12-(3-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4303790.png)
![methyl 2-[({[(octahydro-2H-quinolizin-1-ylmethoxy)carbonyl]amino}sulfonyl)oxy]benzoate](/img/structure/B4303792.png)
![2-methoxy-4-[4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazol-6-yl]phenol](/img/structure/B4303805.png)
![6-(5-bromo-2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4303808.png)
![6-(2-furyl)-4-(methoxymethyl)-2-methyl-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4303812.png)




![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B4303837.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303845.png)
![3-[(1-adamantylcarbonyl)amino]-3-(3-chlorophenyl)propanoic acid](/img/structure/B4303847.png)
![5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303852.png)
![5-(2,4-dichlorobenzylidene)-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4303856.png)